molecular formula C12H9N3O3 B2537537 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione CAS No. 2375267-53-9

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione

Cat. No.: B2537537
CAS No.: 2375267-53-9
M. Wt: 243.222
InChI Key: CICKENHEEJXMLW-UHFFFAOYSA-N
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Description

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is a chemical hybrid scaffold of significant interest in organic synthesis and medicinal chemistry research. This compound features two privileged pharmacophores: the isoindole-1,3-dione (phthalimide) moiety and the 2-amino-1,3-oxazole ring, linked by a methylene bridge. The phthalimide core is associated with a wide range of biological activities . The 2-amino-1,3-oxazole group is a versatile heterocycle that can serve as both a synthetic intermediate and a key structural element in the development of novel bioactive molecules . This unique structure makes it a valuable precursor for synthesizing diverse compound libraries. Potential research applications include investigating its properties as a building block for the development of enzyme inhibitors , exploring its antimicrobial or anti-inflammatory potential , and its use in methodologies for constructing complex nitrogen-containing heterocycles . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(2-amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c13-12-14-7(6-18-12)5-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICKENHEEJXMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=COC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst. For instance, using SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux conditions can yield the desired product with moderate to excellent yields (41–93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted by Jabbour et al. (2023) evaluated the anticancer activity of isoindole derivatives, including the compound . The results showed significant antiproliferative effects against Caco-2 and HCT-116 cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. The compound displayed an IC50 value indicating effective growth inhibition at low concentrations .

Cell Line IC50 (μM) Mechanism of Action
Caco-215.72Cell cycle arrest
HCT-11650.68Apoptosis induction

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study, the antibacterial activity of various isoindole derivatives was assessed against standard microbial strains. The results indicated that some derivatives possessed inhibition zones comparable to gentamicin, a commonly used antibiotic .

Microbial Strain Inhibition Zone (mm) Comparison
Staphylococcus aureus15Comparable to Gentamicin
Escherichia coli12Comparable to Gentamicin

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of isoindole derivatives, including this compound.

Case Study: Anti-Alzheimer's Activity

Research has indicated that certain isoindoline derivatives can inhibit acetylcholinesterase and modulate β-secretase activity, which are critical targets in Alzheimer’s disease treatment. This suggests that the compound may contribute to cognitive function preservation by preventing neurodegeneration .

Mechanism of Action

The mechanism of action of 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The oxazole moiety can bind to active sites of enzymes, inhibiting their activity, while the isoindole moiety can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Isoindole-1,3-dione Derivatives

The target compound differs from analogues primarily in its oxazole-based substituent. Key comparisons include:

  • 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione Substituent: 4-Methyl-2-phenyl-4,5-dihydrooxazole. Crystallography: Monoclinic system (P21/c, Z = 4) with unit cell parameters: $ a = 14.3728 \, \text{Å}, \, b = 9.6829 \, \text{Å}, \, c = 11.8964 \, \text{Å}, \, \beta = 107.384^\circ $. Refinement reliability factors: $ R/R_w = 0.044/0.130 $ .
  • 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16) Substituent: Imidazole-phenyl group. Spectroscopy: IR carbonyl peaks at 1781 and 1704 cm⁻¹; $ ^1\text{H-NMR} $ signals for aromatic protons at δ 7.49–7.54 .

Substituent Effects on Physicochemical Properties

Compound Substituent Melting Point (°C) IR (C=O, cm⁻¹) Notable Features
Target Compound 2-Aminooxazole N/A ~1700–1780* Enhanced H-bonding potential
2-(4-Methyl-2-phenyl-dihydrooxazol) Dihydrooxazole N/A N/A Rigid dihydrooxazole ring
Compound 16 Imidazole-phenyl 215–217 1781, 1704 High thermal stability
Compound 17a Phenyl-hydrazone 185–187 1783, 1711 Hydrazone flexibility
5d (J. Braz. Chem. Soc.) 4-Chloroanilinomethyl N/A N/A Halogen-enhanced lipophilicity

*Inferred from analogous isoindole-1,3-diones.

Pharmacological Activities

  • Antitumor Potential: Derivatives like 2-[4-(7-oxo-benzo[a]anthracen-5-yl)phenyl]-isoindole-1,3-dione (Compound 13) exhibit cytotoxicity against cancer cells . The aminooxazole group in the target compound may modulate kinase inhibition or DNA intercalation.
  • Anti-inflammatory Effects: Thalidomide analogues (isoindole-1,3-diones) show TNF-α inhibition . The amino group in the target compound could enhance binding to inflammatory targets.

Hydrogen Bonding and Solubility

The 2-aminooxazole substituent introduces two hydrogen-bond donors (NH₂), improving aqueous solubility compared to non-polar analogues like 4-Amino-2-isopropylisoindoline-1,3-dione .

Biological Activity

2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features both oxazole and isoindole moieties, which contribute to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₉N₃O₃
  • Molecular Weight: 243.22 g/mol
  • CAS Number: 2375267-53-9

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxazole moiety can bind to active sites on enzymes, inhibiting their activity, while the isoindole moiety may modulate receptor signaling pathways. This dual action enhances its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • In Vitro Studies:
    • The compound has been tested against various human tumor cell lines using the National Cancer Institute (NCI) protocols. It demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 15.72 µM across multiple cancer types .
    • Specific cell lines such as non-small cell lung cancer (HOP-62) and ovarian cancer (OVCAR-8) showed notable sensitivity with growth inhibition rates exceeding 40% .
  • Case Study:
    • A study involving the application of this compound in a xenograft model using A549 lung cancer cells showed promising results in reducing tumor size and improving survival rates in treated mice compared to controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Anti-inflammatory Effects

There are indications that this compound may possess anti-inflammatory properties:

  • In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages .

Research Findings Summary

Study TypeActivity TypeFindings
In VitroAnticancerMean GI50 of 15.72 µM; significant inhibition in HOP-62
In VivoAnticancerReduced tumor size in A549 xenograft model
In VitroAntimicrobialExhibited inhibitory effects against bacterial strains
In VitroAnti-inflammatoryReduced pro-inflammatory cytokine production

Q & A

Basic Synthesis and Optimization

Q: What synthetic methodologies are effective for preparing 2-[(2-amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione derivatives, and how can reaction conditions be optimized? A: The compound can be synthesized via nucleophilic substitution or alkylation. For example, reacting isoindoline-1,3-dione with oxazolinic precursors (e.g., (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl tosylate) in polar aprotic solvents like DMF at reflux yields ~65% product . Optimization includes solvent selection (chloroform or acetone for crystallization ), temperature control, and stoichiometric ratios. Microwave-assisted reactions may enhance efficiency compared to conventional heating, as seen in analogous phthalimide derivatives .

Structural Characterization Techniques

Q: What advanced analytical techniques are recommended for confirming the structure of this compound? A:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at ~1.21 Å), angles, and crystal packing (monoclinic system, space group P2₁/c, Z = 4) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1770 cm⁻¹, C-N at ~1350 cm⁻¹) .
  • Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N values (e.g., deviations <0.3% indicate high purity ).

Handling Data Discrepancies in Elemental Analysis

Q: How should researchers address minor discrepancies between experimental and theoretical elemental analysis data? A: Discrepancies (e.g., 0.1–0.3% in C/H/N content) may arise from residual solvents or hygroscopicity. Mitigation strategies include:

  • Repeated recrystallization from anhydrous solvents .
  • Thermogravimetric analysis (TGA) to detect solvent/moisture content.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Crystallography and Software Tools

Q: Which software tools are suitable for refining crystal structures and visualizing hydrogen-bonding networks? A:

  • SHELXL/SHELXS : For structure solution and refinement (reliability factors R₁ < 0.05) .
  • WinGX/ORTEP-3 : Generates thermal ellipsoid plots and analyzes π-π interactions (e.g., centroid distances ~3.8 Å) .
  • Mercury (CCDC) : Maps hydrogen bonds (e.g., N–H···O, ~2.8 Å) and graph-set motifs (e.g., R₂²(8) rings) .

Biological Activity Screening

Q: What preclinical assays are appropriate for evaluating the bioactivity of this compound? A: Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., KB nasopharynx) .
  • Anti-inflammatory : COX-2 inhibition ELISA .
  • Dose-response studies : IC₅₀ determination with positive controls (e.g., doxorubicin for cytotoxicity) .

Stability and Degradation Pathways

Q: How can the hydrolytic stability of the oxazole and isoindole-dione moieties be assessed? A:

  • pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm .
  • Stress testing : Expose to heat (40–80°C) or UV light, then analyze by TLC/LC-MS for byproducts (e.g., phthalic acid from isoindole-dione hydrolysis) .

Computational Modeling for Reactivity Prediction

Q: Which computational methods predict reactivity or intermolecular interactions? A:

  • DFT (Gaussian/PyMol) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxazole ring .
  • Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., COX-2 active site) using PDB IDs (e.g., 5KIR) .

Synthetic Byproduct Identification

Q: What strategies isolate and characterize minor byproducts formed during synthesis? A:

  • Column chromatography : Use gradient elution (hexane/EtOAc) to separate isomers or unreacted precursors .
  • NMR (²H/¹³C) : Detect trace impurities (e.g., methyl phthalate at δ ~3.8 ppm in ¹H NMR) .

Scaling Up Reactions

Q: How can lab-scale synthesis be adapted for gram-scale production without compromising yield? A:

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Catalyst recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste .

Interpreting Hydrogen-Bonding Networks

Q: How do hydrogen-bonding patterns influence crystallographic packing and solubility? A: Strong N–H···O bonds (2.7–3.0 Å) stabilize the crystal lattice, reducing solubility in nonpolar solvents. Disrupting these via methyl/phenyl substitutions can enhance solubility for biological assays .

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